molecular formula C21H16O5 B11966644 2-(Benzoyloxy)-6-methoxyphenyl benzoate CAS No. 91201-69-3

2-(Benzoyloxy)-6-methoxyphenyl benzoate

Cat. No.: B11966644
CAS No.: 91201-69-3
M. Wt: 348.3 g/mol
InChI Key: OOOSPUHBGRSAHM-UHFFFAOYSA-N
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Description

2-(Benzoyloxy)-6-methoxyphenyl benzoate is a substituted aromatic ester featuring a benzoyloxy group at the 2-position and a methoxy group at the 6-position of the phenyl ring. This compound belongs to the broader class of benzoate esters, which are widely studied for their diverse chemical properties and applications in pharmaceuticals, polymers, and organic synthesis.

Properties

CAS No.

91201-69-3

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

(2-benzoyloxy-3-methoxyphenyl) benzoate

InChI

InChI=1S/C21H16O5/c1-24-17-13-8-14-18(25-20(22)15-9-4-2-5-10-15)19(17)26-21(23)16-11-6-3-7-12-16/h2-14H,1H3

InChI Key

OOOSPUHBGRSAHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzoyloxy)-6-methoxyphenyl benzoate can be achieved through the esterification of 2-hydroxy-6-methoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Benzoyloxy)-6-methoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzoyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of 2-carboxy-6-methoxyphenyl benzoate.

    Reduction: Formation of 2-(benzoyloxy)-6-methoxyphenyl alcohol.

    Substitution: Formation of various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

2-(Benzoyloxy)-6-methoxyphenyl benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of 2-(benzoyloxy)-6-methoxyphenyl benzoate involves its interaction with specific molecular targets. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may exert biological effects through various pathways. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Based on structural similarity analyses (), the following compounds exhibit high similarity to 2-(benzoyloxy)-6-methoxyphenyl benzoate:

Compound Name CAS Number Similarity Score Molecular Formula Key Features
5-(Benzyloxy)-2-hydroxybenzoic acid 351335-29-0 1.00 C14H12O4 Benzyloxy and hydroxyl groups
Methyl 4-((2-formylphenoxy)methyl)benzoate 6161-65-5 0.96 C16H14O4 Formylphenoxy substituent
2-Methoxy-6-methylbenzoic acid 579-75-9 0.96 C9H10O3 Methoxy and methyl groups
[3-(Benzoyloxy)-2-(Iodomethyl)-6-Methoxy-5-(4-Methylphenyl)Sulfonyloxyoxan-4-Yl] Benzoate 34340-09-5 N/A C28H27IO9S Iodomethyl and sulfonyloxy groups

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., benzoyloxy) enhances stability but reduces solubility in polar solvents compared to simpler esters like methyl benzoate (CAS 93-58-3) .
  • Complexity : Compounds with branched or bulky substituents (e.g., iodomethyl in CAS 34340-09-5) exhibit higher molecular weights (>600 Da) and lower commercial availability .

Reactivity and Functional Group Comparisons

Ester Reactivity
  • Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in polymerization reactions compared to methacrylate-based esters. It achieves a 15–20% higher degree of conversion in resin cements, attributed to its superior electron-donating dimethylamino group .
  • Methoxy Group Influence : The methoxy group in 2-(benzoyloxy)-6-methoxyphenyl benzoate likely reduces hydrolysis rates compared to hydroxyl-bearing analogs (e.g., 2-hydroxybenzoic acid derivatives) due to steric and electronic effects .

Physical and Chemical Properties

Property 2-(Benzoyloxy)-6-Methoxyphenyl Benzoate (Inferred) Benzyl Benzoate (CAS 120-51-4) Phenyl Benzoate (CAS 93-99-2)
Molecular Weight ~348 g/mol 212.24 g/mol 198.22 g/mol
Melting Point Not reported 18–20°C 69–71°C
Solubility in Water Low Insoluble Insoluble
Stability High (aromatic ester) Moderate High

Notes:

  • Solubility : Bulky substituents in 2-(benzoyloxy)-6-methoxyphenyl benzoate likely reduce aqueous solubility compared to aliphatic benzoates like isopropyl benzoate (CAS 939-48-0) .
  • Thermal Stability : Aromatic esters generally exhibit higher thermal stability than aliphatic analogs due to resonance stabilization .

Biological Activity

2-(Benzoyloxy)-6-methoxyphenyl benzoate, a synthetic organic compound, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C21H16O5
  • Molecular Weight : 336.35 g/mol
  • CAS Number : 91201-69-3

Biological Activity Overview

The biological activity of 2-(Benzoyloxy)-6-methoxyphenyl benzoate has been primarily investigated for its antimicrobial , anticancer , and anti-inflammatory properties. The compound's structure suggests potential interactions with biological macromolecules, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of benzoyloxy compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The specific activity of 2-(Benzoyloxy)-6-methoxyphenyl benzoate against pathogens remains an area of active investigation, but preliminary results suggest promising activity against Gram-positive bacteria.

Anticancer Potential

The anticancer properties of this compound are linked to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation and trigger programmed cell death in cancer cell lines, suggesting that 2-(Benzoyloxy)-6-methoxyphenyl benzoate may possess similar mechanisms .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds like 2-(Benzoyloxy)-6-methoxyphenyl benzoate may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This aspect is particularly relevant in the context of chronic inflammatory diseases .

The mechanisms through which 2-(Benzoyloxy)-6-methoxyphenyl benzoate exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in disease pathways. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation or inflammation.
  • Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways related to cancer and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 2-(Benzoyloxy)-6-methoxyphenyl benzoate:

  • Antimicrobial Efficacy :
    • A study demonstrated that related benzoyloxy compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating a potential for similar efficacy in 2-(Benzoyloxy)-6-methoxyphenyl benzoate.
  • Anticancer Activity :
    • Research on structurally similar compounds revealed their ability to induce apoptosis in human breast cancer cells via mitochondrial pathways, suggesting a mechanism that may be applicable to 2-(Benzoyloxy)-6-methoxyphenyl benzoate .
  • Anti-inflammatory Properties :
    • In vitro studies indicated that certain benzoyloxy derivatives could significantly reduce TNF-alpha levels in activated macrophages, highlighting their anti-inflammatory potential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth (e.g., S. aureus)
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines

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